2-methyl-1H-imidazo[4,5-f]quinolin-9(6H)-one
Description
Properties
Molecular Formula |
C11H9N3O |
|---|---|
Molecular Weight |
199.21 g/mol |
IUPAC Name |
2-methyl-3,6-dihydroimidazo[4,5-f]quinolin-9-one |
InChI |
InChI=1S/C11H9N3O/c1-6-13-8-3-2-7-10(11(8)14-6)9(15)4-5-12-7/h2-5H,1H3,(H,12,15)(H,13,14) |
InChI Key |
NIFHLPSSBHMPHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=CC3=C2C(=O)C=CN3 |
Origin of Product |
United States |
Biological Activity
2-Methyl-1H-imidazo[4,5-f]quinolin-9(6H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique fused imidazole and quinoline structure, which contributes to its diverse pharmacological properties. This article will explore the biological activity of this compound, including its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent. In comparative studies, the compound demonstrated superior activity compared to other members of the imidazoquinoline family.
| Compound | Activity | Target Organisms |
|---|---|---|
| This compound | Antimicrobial | Gram-positive and Gram-negative bacteria |
| 1H-Imidazo[4,5-c]quinoline | Antimicrobial | Various bacteria |
| 1H-Imidazo[4,5-f][1,10]phenanthroline | Anticancer | Cancer cell lines |
The unique methyl substitution in this compound enhances its biological activity compared to these related compounds .
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promise as an anticancer agent. Studies have indicated that it can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and modulation of signaling pathways involved in cell cycle regulation.
A notable study demonstrated that this compound effectively reduced cell viability in several cancer cell lines with IC50 values indicating potent activity:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15.3 |
| MCF-7 (breast cancer) | 12.7 |
| A549 (lung cancer) | 18.5 |
These results suggest that the compound could serve as a lead for developing new anticancer therapies .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cancer cell signaling pathways.
- Oxidative Stress Induction : It induces oxidative stress in cells, leading to apoptosis in cancerous cells while sparing normal cells.
- Binding Affinity : Interaction studies reveal that it binds effectively to various biological targets, which may explain its dual functionality as both an antimicrobial and anticancer agent .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Zebrafish Model Study : A study using zebrafish models demonstrated that treatment with this compound led to significant reductions in tumor growth markers while exhibiting minimal toxicity to healthy tissues .
- In Vitro Studies : In vitro assays have confirmed its potent activity against resistant strains of bacteria and various cancer cell lines, indicating its potential for therapeutic applications .
Scientific Research Applications
Antimicrobial Activity
Research indicates that 2-methyl-1H-imidazo[4,5-f]quinolin-9(6H)-one exhibits significant antimicrobial properties. In studies, it has been shown to be effective against a range of bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus subtilis | 0.15 - 3.0 µg/mL |
| Staphylococcus aureus | 0.15 - 3.0 µg/mL |
| Haemophilus influenzae | 0.7 - 3.0 µg/mL |
| Escherichia coli | 0.7 - 3.0 µg/mL |
The compound's ability to inhibit both Gram-positive and Gram-negative bacteria makes it a promising candidate for developing new antimicrobial agents .
Anticancer Potential
In addition to its antimicrobial properties, this compound has shown potential as an anticancer agent. It interacts with various biological targets, which may contribute to its effectiveness in inhibiting cancer cell proliferation. Preliminary studies suggest that it may act through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various experimental settings:
- Antimicrobial Efficacy : A study reported that the compound exhibited strong antibacterial activity against multiple strains with low MIC values, indicating its potential for development into a therapeutic agent for bacterial infections .
- Cancer Cell Studies : In vitro studies have shown that this compound can inhibit the growth of specific cancer cell lines, suggesting further research is warranted to explore its use in oncology.
- Immunomodulatory Effects : Research has indicated that compounds within this class can modulate immune responses, which may enhance their utility in treating viral infections and certain cancers through immune system activation .
Chemical Reactions Analysis
Cyclization Reactions
The compound’s fused ring system enables cyclization under catalytic or thermal conditions. Notable methods include:
Acid-Promoted Cyclization
-
Mechanism : Carbamates undergo acid-catalyzed amination-cyclization cascades to form the imidazo[4,5-f]quinolinone core. This one-pot method achieves two C–N bond formations with >70% yields in select cases .
Iodine-Mediated Decarboxylative Cyclization
-
Outcome : Generates imidazo[1,5-a]quinoline derivatives via α-amino acid intermediates. Yields reach 50–80% under optimized conditions .
Substitution Reactions
The electron-deficient quinoline ring facilitates nucleophilic and electrophilic substitutions:
Acylation
-
Challenges : Non-specific reactivity at amino groups leads to isomerization (e.g., compound 9a ) and double-acylation byproducts, requiring HPLC purification .
Chlorination
-
Example : 4-Chloro derivatives form at 70–80°C, enabling downstream amination (e.g., 4-chloro-1-methyl-2-phenyl-1H-imidazo[4,5-c]quinoline, m.p. 205–208°C) .
Amination
-
Efficiency : Suzuki–Miyaura couplings introduce aryl/heteroaryl groups at the 2-position with 60–85% yields .
Oxidation
-
Hydroxylation : Hydrogen peroxide in acetic acid oxidizes the imidazole ring to N-oxides (e.g., 1-(n-hexyl)-1H-imidazo[4,5-c]quinolin-5-oxide, m.p. 153–158°C) .
-
Aldehyde Formation : I₂/TBHP oxidizes methyl groups to aldehydes for subsequent imine formation .
Reduction
-
Nitro Group Reduction : SnCl₂ in ethanol/acetic acid reduces nitroquinolines to amines (64% yield) .
Suzuki Coupling
-
Scope : Introduces aryl/alkyl substituents (e.g., 4-(2-cyanopropan-2-yl)phenyl groups) with 70–90% efficiency .
Key Reaction Data Table
Mechanistic Insights
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
1,3-Dihydro-2H-imidazo[4,5-f]quinolin-2-one (CAS 117416-41-8)
- Molecular Formula : C10H7N3O
- Key Differences : Lacks the methyl group at position 2.
- Impact : Reduced lipophilicity and altered electronic properties compared to the methylated analog. Boiling point (521.8°C) and density (1.5 g/cm³) suggest higher polarity .
Sumanirole (CAS 179386-43-7)
- Molecular Formula : C11H13N3O
- Key Differences: Contains a methylamino group at position 5 in a 4H-imidazo[4,5,1-ij]quinolin-2(1H)-one scaffold.
- Impact: The basic amino group enhances solubility and enables dopamine receptor agonism, highlighting how substituent positioning dictates pharmacological activity .
1-(4-Methoxyphenyl)-3-methyl-8-(pyridin-4-yl)-1H-imidazo[4,5-c]quinolin-2(3H)-one (16g)
- Key Features : Methoxyphenyl and pyridyl substituents.
- The pyridyl group may facilitate hydrogen bonding, unlike the simpler methyl group in the target compound .
2-[(2,6-Dichlorophenyl)amino]-1,6,7,8-tetrahydro-6,6-dimethyl-9H-imidazo[4,5-h]isoquinolin-9-one
Photophysical and Fluorescence Properties
ESIPT-Active Imidazo[4,5-f]isoindole Derivatives
- Key Features : Hydroxyphenyl substituents enabling excited-state intramolecular proton transfer (ESIPT).
Imidazo[4,5-g]quinazolines
- Synthesis : Condensation of aldehydes with 6-fluoro-1H-benzo[d]imidazol-5-amines.
- Relevance : Similar strategies (e.g., cyclization reactions) could adapt to synthesize the target compound .
Difluoroarymethyl-Substituted Benzimidazo[2,1-a]isoquinolin-6(5H)-ones
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Substituents | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|
| 2-Methyl-1H-imidazo[4,5-f]quinolin-9(6H)-one | C11H9N3O | 2-CH3, 9-ketone | N/A | ~1.4 (estimated) |
| 1,3-Dihydro-2H-imidazo[4,5-f]quinolin-2-one | C10H7N3O | None | 521.8 | 1.5 |
| Sumanirole | C11H13N3O | 5-(Methylamino) | N/A | N/A |
Preparation Methods
Quinoline Precursor Functionalization
A common starting material is 4-amino-3-nitroquinolin-9-one, which undergoes sequential modifications:
-
Reductive amination : The nitro group at position 3 is reduced to an amine using hydrogen gas over palladium or catalytic transfer hydrogenation.
-
Cyclization with aldehydes : The resultant 3,4-diamine reacts with acetaldehyde or propionaldehyde under acidic conditions (e.g., formic acid) to form the imidazole ring. For example, heating 3-amino-4-(isobutylamino)quinolin-9-one with acetaldehyde in formic acid at 100°C for 12 hours yields the imidazo[4,5-f]quinoline core.
Table 1: Representative Classical Synthesis Conditions
N-Oxide Intermediate Strategy
Adapted from imidazo[4,5-c]quinoline syntheses, this method involves:
-
N-Oxidation : Treatment of 1-isobutyl-1H-imidazo[4,5-f]quinolin-9-one with hydrogen peroxide in acetic acid forms the N-oxide derivative.
-
Phthalimide substitution : The N-oxide reacts with phthalimide in the presence of benzoyl chloride and tri-n-butylamine, followed by hydrazine hydrate to cleave the phthalimide protecting group.
-
Final deprotection : Acidic hydrolysis (HCl, 90°C) yields the free amine, which is neutralized to precipitate the target compound.
Key Advantage : This route avoids harsh reducing agents, improving ketone stability.
Modern Methodologies
Microwave-Assisted Traceless Synthesis
Inspired by traceless liquid-phase strategies, polyethylene glycol (PEG)-supported synthesis enables rapid cyclization:
-
Polymer-bound diamine preparation : Fmoc-deprotected amino acids react with 1,5-difluoro-2,4-dinitrobenzene on PEG support.
-
Microwave cyclization : Irradiation at 150°C for 20 minutes facilitates simultaneous dinitro reduction and imidazole formation using HgCl₂ as a catalyst.
-
Cleavage : The PEG support is removed tracelessly under acidic conditions, yielding 2-methylimidazoquinolinone with >90% purity.
Table 2: Microwave vs. Classical Synthesis Comparison
| Parameter | Microwave Method | Classical Method |
|---|---|---|
| Reaction Time | 20–30 minutes | 12–24 hours |
| Yield (%) | 85–92 | 60–75 |
| Catalyst | HgCl₂ | HCOOH |
| Byproduct Formation | <5% | 10–15% |
Palladium-Catalyzed Cross-Coupling
Adapted from kinase inhibitor syntheses, Suzuki-Miyaura coupling introduces methyl groups at position 2:
-
Borylation : 8-Bromo-1H-imidazo[4,5-f]quinolin-9-one reacts with bis(pinacolato)diboron under Pd(dppf)Cl₂ catalysis.
-
Methylation : The boronate intermediate couples with methyl iodide in the presence of K₃PO₄ and tetrabutylammonium bromide (TBAB), achieving 78% yield.
Critical Note : TBAB enhances phase transfer, reducing reaction time from 24 hours to 3 hours.
Purification and Analytical Validation
Recrystallization Techniques
Chromatographic Methods
-
Silica Gel Chromatography : Elution with 2–5% methanol in dichloromethane isolates the target compound from regioisomers.
-
HPLC Monitoring : Reverse-phase C18 columns (ACN/H₂O gradient) confirm ≤0.05% impurity levels.
Challenges and Optimization Strategies
Byproduct Mitigation
Q & A
Q. What are common synthetic routes for 2-methyl-1H-imidazo[4,5-f]quinolin-9(6H)-one and its derivatives?
A widely used method involves reducing 6-nitroquinoline-5-amine with SnCl₂ to yield quinoline-5,6-diamine, followed by condensation with aldehydes (e.g., benzaldehyde) and cyclization to form imidazo[4,5-f]quinoline derivatives. For example, 1-methyl-2-phenyl derivatives are synthesized via sequential benzylidene intermediate formation and cyclization . Alternative routes may employ alkylation agents like ethyl iodide under inert atmospheres (e.g., NaH in DMF) to introduce substituents .
Q. What spectroscopic techniques are recommended for structural characterization?
- 1H/13C NMR : Assigns aromatic protons and heterocyclic carbons (e.g., imidazole and quinoline moieties) .
- IR Spectroscopy : Identifies NH/OH stretches (e.g., 3200–3400 cm⁻¹) and carbonyl groups (1650–1700 cm⁻¹) .
- Mass Spectrometry : Confirms molecular weight and fragmentation patterns (e.g., ESI-MS for high-resolution data) .
- X-ray Diffraction : Resolves crystal structures, particularly for derivatives with fused aromatic systems .
Q. What are optimal storage and solubility conditions for this compound?
Store at -20°C in airtight containers to prevent degradation . Solubility
Advanced Research Questions
Q. How can regioselectivity challenges in alkylation/functionalization be addressed?
Regioselectivity depends on reaction conditions:
- Base Choice : NaH promotes N-alkylation (e.g., ethyl iodide yields 6-ethyl derivatives), while K₂CO₃ favors O-alkylation under heating (e.g., ethoxy products) .
- Temperature Control : Higher temperatures (50°C) enhance kinetic control, favoring thermodynamically stable isomers.
- Solvent Effects : Polar aprotic solvents (DMF) stabilize transition states for selective bond formation.
Q. How is multitarget antiproliferative activity evaluated in vitro?
Q. How can fluorescence mechanisms like ESIPT be analyzed experimentally and computationally?
- Time-Resolved Fluorescence : Measures excited-state lifetimes to detect intramolecular proton transfer (ESIPT) .
- DFT Calculations : Models HOMO/LUMO transitions and proton transfer barriers (e.g., Gaussian 09 with B3LYP/6-31G*) .
- Solvatochromism Studies : Correlate emission shifts with solvent polarity to confirm ESIPT .
Q. How can contradictory bioactivity data across structural analogs be resolved?
- Substituent Analysis : Compare electron-withdrawing/donating groups (e.g., 3-substituted phenyl vs. methyl) affecting binding to targets like tubulin .
- Dose-Response Curves : Quantify IC₅₀ variations (e.g., 2-methyl derivatives vs. 7-phenylpyrroloquinolinones) .
- Metabolic Stability : Assess liver microsome degradation to explain in vitro-in vivo discrepancies .
Q. What strategies improve aqueous solubility for in vivo studies?
- Prodrug Design : Introduce phosphate or glycoside moieties for enhanced hydrophilicity.
- Nanoformulation : Use liposomes or cyclodextrins to encapsulate the compound .
- Co-Solvent Systems : Combine DMSO with PEG-400 or Cremophor EL for stable suspensions .
Tables for Key Data
Table 1: Synthesis Optimization Variables
| Variable | Effect on Product | Example from Evidence |
|---|---|---|
| Base (NaH vs. K₂CO₃) | N- vs. O-alkylation selectivity | |
| Temperature | Kinetic vs. thermodynamic control | |
| Solvent (DMF vs. THF) | Reaction rate and yield |
Table 2: Biological Activity of Key Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
